molecular formula C12H17ClN2O4 B4409219 4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride

4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride

Cat. No. B4409219
M. Wt: 288.73 g/mol
InChI Key: NHVILXSIICXMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is also known as NPEM hydrochloride and has been widely used in scientific research due to its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride involves its ability to bind to specific receptors in the brain, including dopamine and serotonin receptors. This binding leads to the modulation of neurotransmitter release and the regulation of neuronal activity, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific application. It has been shown to have antipsychotic and antidepressant effects in animal models, as well as to modulate the activity of various neurotransmitter systems. It has also been used to study the interaction between proteins and ligands, which can provide insights into the structure-activity relationship of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride in lab experiments include its high potency and specificity, as well as its ability to modulate the activity of specific neurotransmitter systems. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many future directions for the use of 4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride in scientific research. One possible direction is the development of new compounds based on its structure-activity relationship, which could lead to the discovery of new drugs with improved efficacy and safety profiles. Another direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, further research is needed to better understand its mechanism of action and to identify potential biomarkers for its efficacy and toxicity.

Scientific Research Applications

4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride has been extensively used in scientific research due to its various applications in the field of biochemistry and pharmacology. It has been used as a probe to study the interaction between proteins and ligands, as well as to investigate the structure-activity relationship of various compounds. It has also been used as a tool to study the mechanism of action of various drugs, including antipsychotics and antidepressants.

properties

IUPAC Name

4-[2-(3-nitrophenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c15-14(16)11-2-1-3-12(10-11)18-9-6-13-4-7-17-8-5-13;/h1-3,10H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVILXSIICXMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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